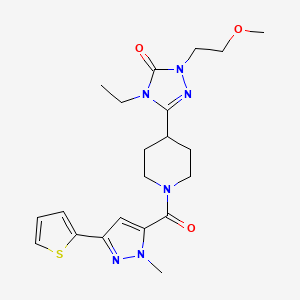
5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .
Mode of Action
The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR, resulting in modulated lipid and glucose metabolism, and bile acid synthesis .
Biochemical Pathways
The activation of FXR leads to the modulation of several biochemical pathways. These include pathways involved in the regulation of lipid and glucose metabolism , and bile acid synthesis . The downstream effects of these changes include the lowering of low-density lipoprotein (LDL) and triglycerides, and the raising of high-density lipoprotein (HDL) in preclinical species .
Pharmacokinetics
The compound’s robust lipid-modulating properties suggest it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include changes in the expression of genes regulated by FXR. This leads to modulated lipid and glucose metabolism, and bile acid synthesis . At a physiological level, these changes result in the lowering of LDL and triglycerides, and the raising of HDL .
Properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-7-6-12-8-13(4-5-15(12)21)16(22)10-19-18(23)14-9-17(24-20-14)11-2-3-11/h4-9,11,16,22H,2-3,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUMZZDQRFPIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC(=C3)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)
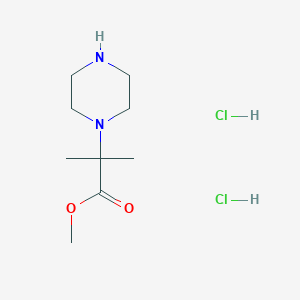
![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)
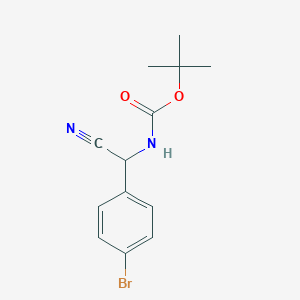
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)
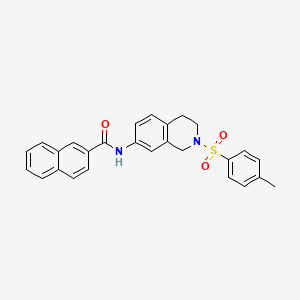
![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)
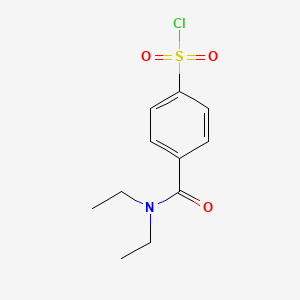
![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)
![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)
![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)
![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)
![3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3017348.png)
